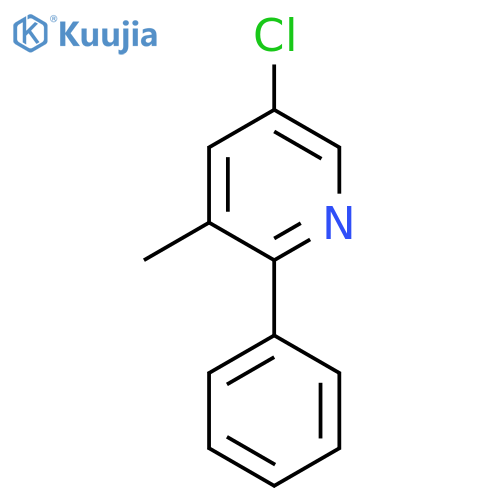Cas no 1214344-89-4 (5-Chloro-3-methyl-2-phenylpyridine)

1214344-89-4 structure
商品名:5-Chloro-3-methyl-2-phenylpyridine
CAS番号:1214344-89-4
MF:C12H10ClN
メガワット:203.667501926422
CID:4909633
5-Chloro-3-methyl-2-phenylpyridine 化学的及び物理的性質
名前と識別子
-
- 5-chloro-3-methyl-2-phenylpyridine
- 5-Chloro-3-methyl-2-phenylpyridine
-
- インチ: 1S/C12H10ClN/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,1H3
- InChIKey: JAMAPKYGLLKMRF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C2C=CC=CC=2)C(C)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 12.9
5-Chloro-3-methyl-2-phenylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000748-500mg |
5-Chloro-3-methyl-2-phenylpyridine |
1214344-89-4 | 95% | 500mg |
$1668.15 | 2023-09-04 | |
| Alichem | A029000748-1g |
5-Chloro-3-methyl-2-phenylpyridine |
1214344-89-4 | 95% | 1g |
$2837.10 | 2023-09-04 | |
| Alichem | A029000748-250mg |
5-Chloro-3-methyl-2-phenylpyridine |
1214344-89-4 | 95% | 250mg |
$1029.00 | 2023-09-04 |
5-Chloro-3-methyl-2-phenylpyridine 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
1214344-89-4 (5-Chloro-3-methyl-2-phenylpyridine) 関連製品
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
